

An In-depth Technical Guide to (Rac)-3-Hydroxyphenylglycine: Chemical Properties and Structure

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Compound of Interest

Compound Name: (Rac)-3-Hydroxyphenylglycine

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Introduction

(Rac)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial tool in neuroscience research. As a racemic mixture, it contains equal amounts of the (R)- and (S)-enantiomers. The biological activity is primarily attributed to the (S)-enantiomer, (S)-3-Hydroxyphenylglycine, which is a potent and selective agonist of the Group I metabotropic glutamate receptor 1 (mGluR1).^[1] This property makes it an invaluable pharmacological agent for studying the physiological and pathological roles of mGluR1 signaling in the central nervous system, including its involvement in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **(Rac)-3-Hydroxyphenylglycine**.

Chemical Properties and Structure

(Rac)-3-Hydroxyphenylglycine is a derivative of glycine with a 3-hydroxyphenyl substituent on the alpha-carbon. Its structure features a chiral center, leading to the existence of two enantiomers.

Structure

- IUPAC Name: (2RS)-2-amino-2-(3-hydroxyphenyl)acetic acid

- Molecular Formula: C₈H₉NO₃ [1][2]
- Molecular Weight: 167.16 g/mol [1][2]
- Key Functional Groups: Carboxylic acid, amine, phenol, and a chiral center.
- Stereochemistry: As a racemic mixture, it consists of an equimolar mixture of (2R)-2-amino-2-(3-hydroxyphenyl)acetic acid and (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **(Rac)-3-Hydroxyphenylglycine** is presented in the table below.

Property	Value	Reference
Melting Point	223-229 °C (for (S)-enantiomer)	[1]
Boiling Point	Data not available	
Solubility	DMSO: 18.18 mg/mL (108.76 mM) (with ultrasonic and pH adjustment to 9) H ₂ O: 10 mg/mL (59.82 mM) (with ultrasonic and heating to 60°C)	[2]
pKa	Data not available (predicted values for amino acids are typically ~2 for the carboxylic acid and ~9-10 for the amino group)	
LogP	-2.1 (Predicted)	[3]
Appearance	Off-white to gray solid	[1][2]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Experimental Protocols

Synthesis of (Rac)-3-Hydroxyphenylglycine

While a specific, detailed protocol for the synthesis of **(Rac)-3-Hydroxyphenylglycine** is not readily available in the provided search results, a general approach can be adapted from the synthesis of the structurally similar p-hydroxyphenylglycine. A common method is the Strecker synthesis or variations thereof. The following is a generalized protocol based on these principles.

Materials:

- 3-Hydroxybenzaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Ethanol

Procedure:

- Formation of the α -aminonitrile:
 - In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde in ethanol in a round-bottom flask.
 - Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature below 20°C with an ice bath.
 - Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

- Hydrolysis of the α -aminonitrile:
 - Carefully add concentrated hydrochloric acid to the reaction mixture.
 - Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
- Isolation and Purification:
 - Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the amino acid.
 - Filter the crude product and wash it with cold water and then diethyl ether.
 - Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure **(Rac)-3-Hydroxyphenylglycine**.

Purification by Column Chromatography

For higher purity, column chromatography can be employed.

Materials:

- Silica gel (for column chromatography)
- Solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small percentage of acetic acid or ammonia to improve peak shape)
- Crude **(Rac)-3-Hydroxyphenylglycine**

Procedure:

- Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.
- Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
- Elution: Elute the column with the mobile phase, collecting fractions.

- Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(Rac)-3-Hydroxyphenylglycine**.

Characterization by ^1H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized **(Rac)-3-Hydroxyphenylglycine**.

Materials:

- Purified **(Rac)-3-Hydroxyphenylglycine**
- Deuterated solvent (e.g., D_2O or DMSO-d_6)
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.
- Data Analysis:
 - Expected Chemical Shifts (in D_2O , approximate):
 - Aromatic protons (on the 3-hydroxyphenyl ring): δ 6.8-7.3 ppm (complex multiplet)
 - α -proton (methine proton): δ ~4.5-5.0 ppm (singlet or multiplet depending on coupling)
 - The protons of the amine and carboxylic acid groups may be exchanged with D_2O and therefore not be visible or appear as a broad singlet. The phenolic proton will also

exchange. In DMSO-d₆, these exchangeable protons would be observable.

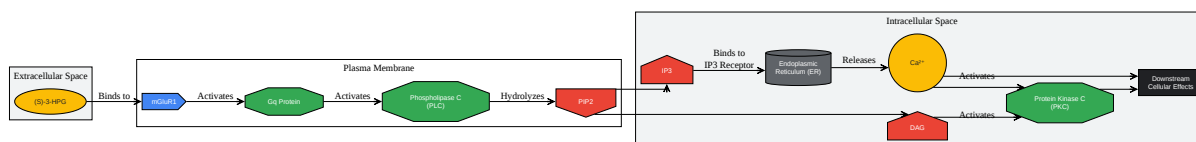
- Integrate the peaks to confirm the proton ratios.

Biological Activity and Signaling Pathways

(S)-3-Hydroxyphenylglycine, one of the enantiomers in the racemic mixture, is a selective agonist for the Group I metabotropic glutamate receptor, mGluR1.[1] Group I mGluRs, which also include mGluR5, are G-protein coupled receptors that are linked to the activation of phospholipase C (PLC).

mGluR1 Signaling Pathway

Activation of mGluR1 by an agonist like (S)-3-Hydroxyphenylglycine initiates a cascade of intracellular events.



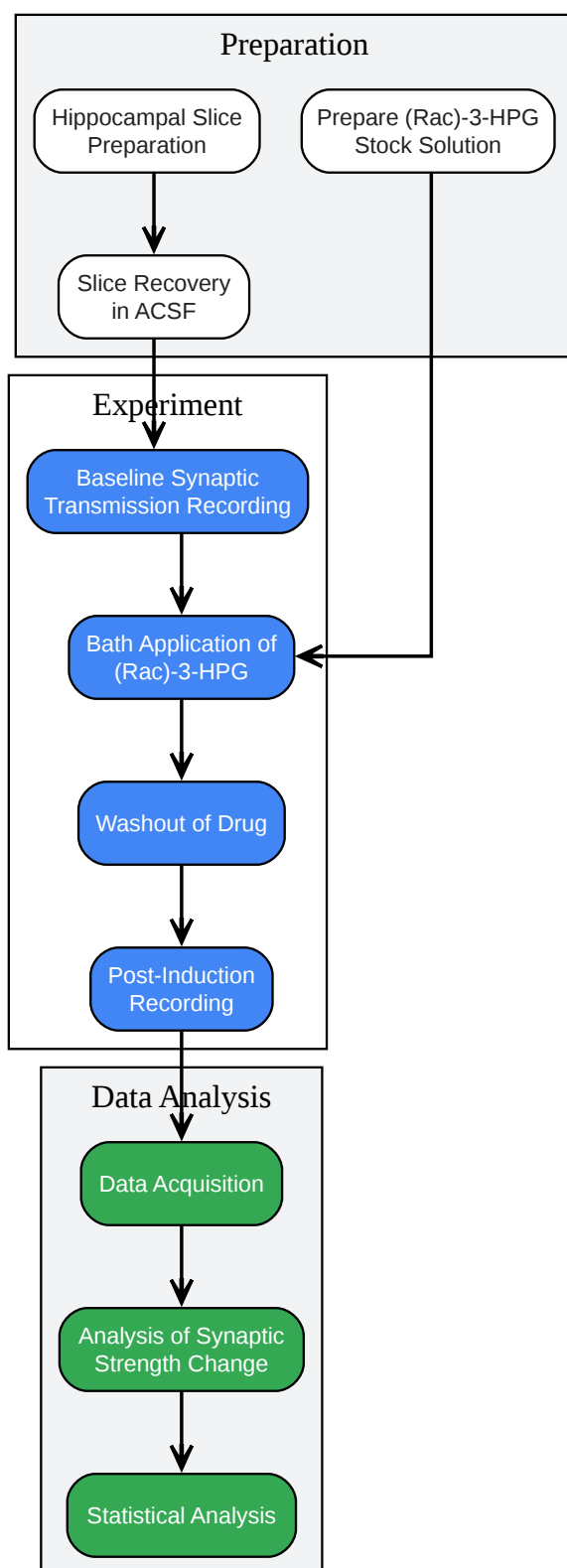
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Caption: mGluR1 signaling cascade initiated by (S)-3-Hydroxyphenylglycine.

Experimental Workflow: Induction of mGluR-Dependent Long-Term Depression (LTD)

(Rac)-3-Hydroxyphenylglycine, often in the form of its more potent analog (RS)-3,5-Dihydroxyphenylglycine (DHPG), is widely used to chemically induce a form of synaptic plasticity known as long-term depression (LTD) in vitro. This is a valuable tool for studying the molecular mechanisms of synaptic strength modification.

Experimental Workflow Diagram



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Caption: Workflow for an in vitro mGluR-LTD experiment.

Detailed Protocol for In Vitro LTD Induction

This protocol is adapted from studies using the related compound DHPG to induce mGluR-LTD in hippocampal slices.

Materials:

- Hippocampal slices (e.g., from rat or mouse)
- Artificial cerebrospinal fluid (ACSF)
- **(Rac)-3-Hydroxyphenylglycine** stock solution (e.g., 10 mM in water or DMSO)
- Electrophysiology recording setup (including perfusion system, recording chamber, electrodes, amplifier, and data acquisition system)

Procedure:

- Slice Preparation and Recovery:
 - Prepare acute hippocampal slices (300-400 μm thick) using a vibratome in ice-cold, oxygenated ACSF.
 - Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
- Electrophysiological Recording:
 - Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant flow rate.
 - Obtain stable baseline recordings of synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes by stimulating afferent fibers (e.g., Schaffer collaterals) and recording from the dendritic region of pyramidal neurons (e.g., stratum radiatum of CA1).
- LTD Induction:

- Switch the perfusion to ACSF containing a final concentration of 50-100 μM **(Rac)-3-Hydroxyphenylglycine**. The optimal concentration may need to be determined empirically.
- Apply the agonist for a defined period, typically 5-20 minutes.
- Washout and Post-Induction Recording:
 - Switch the perfusion back to the standard ACSF to wash out the drug.
 - Continue recording synaptic responses for at least 60 minutes to determine if a stable depression of synaptic strength (LTD) has been induced.
- Data Analysis:
 - Measure the slope or amplitude of the fEPSPs.
 - Normalize the responses to the pre-drug baseline period.
 - LTD is considered successfully induced if there is a significant and lasting reduction in the synaptic response after the drug application compared to the baseline.

Conclusion

(Rac)-3-Hydroxyphenylglycine is a valuable pharmacological tool for investigating the role of mGluR1 in the central nervous system. Its ability to selectively activate this receptor allows for the targeted study of downstream signaling pathways and their influence on synaptic function. The information and protocols provided in this guide are intended to support researchers in the effective use of this compound in their experimental designs. As with any experimental work, optimization of protocols for specific laboratory conditions and research questions is recommended.

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